cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate
Description
cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate is a pyrrolidin-2-one derivative characterized by:
- Cis stereochemistry at the 3-amino and 1-hydroxy substituents.
- A 4-methyl group on the pyrrolidine ring.
- An acetate counterion, enhancing solubility and stability.
The acetate group improves aqueous solubility compared to non-acetylated analogs, making it suitable for pharmaceutical formulations .
Properties
CAS No. |
1820583-82-1 |
|---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.184 |
IUPAC Name |
[(3S,4S)-3-amino-4-methyl-2-oxopyrrolidin-1-yl] acetate |
InChI |
InChI=1S/C7H12N2O3/c1-4-3-9(12-5(2)10)7(11)6(4)8/h4,6H,3,8H2,1-2H3/t4-,6-/m0/s1 |
InChI Key |
RUSIWAYZOGAQMN-NJGYIYPDSA-N |
SMILES |
CC1CN(C(=O)C1N)OC(=O)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of palladium-catalyzed reactions to form the pyrrolidinone ring . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and yield of the compound. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used to study various biological processes, including enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparison with Similar Compounds
Key Structural Differences
The table below highlights structural variations between the target compound and related analogs:
Physicochemical Properties
- Lipophilicity (logP): The acetate counterion reduces logP compared to non-acetylated analogs, improving hydrophilicity .
- Solubility: Acetate salts generally exhibit higher aqueous solubility than free bases or hydrochloride salts.
- pKa Values: The amino (pKa ~9–10) and hydroxyl (pKa ~12–14) groups influence ionization under physiological conditions, affecting bioavailability.
Computational Predictions
- QSPR Models: Van der Waals descriptors predict that the 4-methyl group increases molecular volume, correlating with enhanced thermal stability .
Biological Activity
Cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate is a pyrrolidinone derivative notable for its unique structural features, including a hydroxyl group and an amino group. These functional groups contribute to its diverse biological activities and potential applications in medicinal chemistry and organic synthesis. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₂N₂O₃. Its structure allows for various interactions with biological targets, influencing its pharmacological properties. The presence of both amino and hydroxyl groups enhances its reactivity and solubility in biological systems, which is crucial for its biological activity.
| Structural Feature | Description |
|---|---|
| Hydroxyl Group | Contributes to hydrogen bonding and solubility. |
| Amino Group | Enhances interaction with biological receptors. |
| Methyl Substituent | Affects lipophilicity and binding affinity. |
This compound interacts with various enzymes and receptors through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activity or receptor function, influencing metabolic pathways and cellular responses.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, thereby altering biochemical pathways.
- Receptor Modulation : It can bind to receptors, affecting signal transduction pathways that regulate cellular functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Neuroprotective Effects : The compound may provide neuroprotective benefits by modulating neurotransmitter systems.
- Cytotoxicity : Investigations into its cytotoxic effects reveal varying degrees of toxicity depending on the concentration and cell type.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Enzyme Interaction
A study investigated the binding affinity of the compound to specific enzymes involved in metabolic regulation. Results indicated a significant inhibition of enzyme activity at concentrations above 10 µM, suggesting its potential as a therapeutic agent in metabolic disorders.
Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that this compound exhibited antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Study 3: Neuroprotective Role
Research published in a pharmacological journal highlighted the compound's ability to protect neuronal cells from oxidative stress-induced damage, indicating its potential use in neurodegenerative disease therapies.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other pyrrolidinone derivatives, which influences its biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Amino-pyrrolidinone | Lacks hydroxyl substitution | More basic; less soluble |
| 4-Methyl-pyrrolidinone | Similar ring structure | Different reactivity profile |
| Cis-(3R,4R)-3-Amino-pyrrolidine | Similar stereochemistry | Potentially different pharmacological effects |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate, and how can stereochemical purity be ensured?
- Answer : Synthesis typically involves cyclization of amino alcohols or lactamization of hydroxy-substituted precursors. For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation) are employed. Characterization of stereochemistry requires chiral HPLC or nuclear Overhauser effect (NOE) NMR experiments to confirm cis configuration. For example, IR and H-NMR analysis (as in azetidinone derivatives ) can validate functional groups and spatial arrangements.
Q. How should researchers handle discrepancies in purity assessments between HPLC and H-NMR data for this compound?
- Answer : Contradictions may arise due to residual solvents (e.g., dichloromethane/hexane mixtures ) or non-UV-active impurities. Cross-validate using complementary techniques:
- HPLC-MS for detecting non-chromophoric impurities.
- Elemental analysis (e.g., C, H, N percentages ) to confirm stoichiometric purity.
- TGA/DSC to identify volatile residues. Adjust buffer systems (e.g., ammonium acetate pH 6.5 ) to optimize chromatographic resolution.
Q. What safety protocols are critical when handling cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate in laboratory settings?
- Answer : Refer to SDS guidelines for pyrrolidinone derivatives:
- Inhalation : Immediate relocation to fresh air and medical consultation .
- Skin contact : Wash with soap/water; monitor for irritation due to amino/hydroxy functional groups .
- Storage : Keep in airtight containers under inert gas (N) to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve conflicting crystallographic and spectroscopic data regarding the compound’s lactam ring conformation?
- Answer : Perform X-ray crystallography to definitively assign ring puckering and substituent orientations. If crystals are unavailable, use DFT calculations to model energetically favorable conformers and compare with H-H coupling constants (e.g., J = 2.31 Hz in azetidinone derivatives ). For acetates, monitor ester hydrolysis under varying pH conditions to assess stability .
Q. What strategies optimize the compound’s stability in aqueous buffers for pharmacokinetic studies?
- Answer :
- pH control : Maintain pH 6–7 to minimize lactam hydrolysis .
- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
- Chelating agents : Add EDTA to buffer systems to prevent metal-catalyzed degradation .
Q. How can researchers differentiate between degradation products and synthetic impurities in batch analysis?
- Answer : Use LC-HRMS with isotopic pattern matching to identify degradation pathways (e.g., oxidative deamination or ester cleavage). Compare retention times and fragmentation patterns with synthesized impurities (e.g., 3-[2,5-Dimethyl-1H-pyrrol-1-yl] derivatives ). For quantitative analysis, develop a forced degradation protocol under heat, light, and acidic/basic conditions .
Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics in real-time.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Molecular docking : Align with structural analogs (e.g., fluorophenyl-pyrrolidinones ) to predict binding modes. Cross-reference with in vitro assays (e.g., IC determination in enzyme inhibition studies).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
